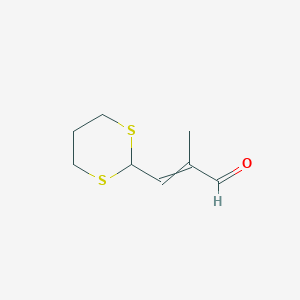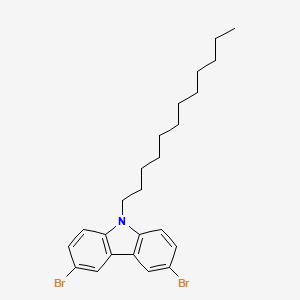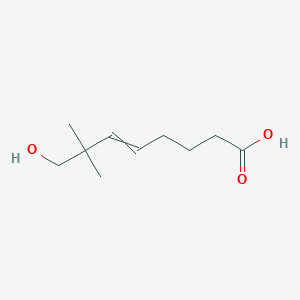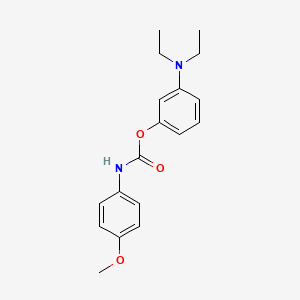
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a diethylamino group attached to a phenyl ring and a methoxyphenyl group attached to a carbamate moiety.
Preparation Methods
The synthesis of 3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate typically involves the reaction of 3-(diethylamino)phenol with 4-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group to an amine.
Scientific Research Applications
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying the interactions of carbamates with biological molecules.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate involves the interaction of the carbamate group with target molecules. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction is often reversible, allowing the compound to be used as a temporary inhibitor in various biochemical assays .
Comparison with Similar Compounds
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate can be compared with other carbamate compounds such as:
t-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group for amines, removed by strong acids.
Carboxybenzyl (Cbz) carbamate: Used in peptide synthesis, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in solid-phase peptide synthesis, removed by amine bases.
Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis and biochemical research.
Properties
CAS No. |
86928-06-5 |
|---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[3-(diethylamino)phenyl] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C18H22N2O3/c1-4-20(5-2)15-7-6-8-17(13-15)23-18(21)19-14-9-11-16(22-3)12-10-14/h6-13H,4-5H2,1-3H3,(H,19,21) |
InChI Key |
NNTYXNCRYRSQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
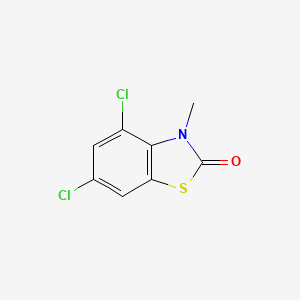
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
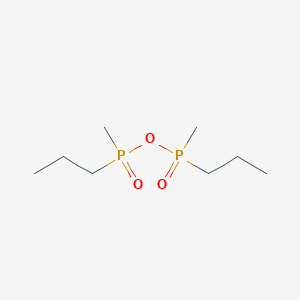
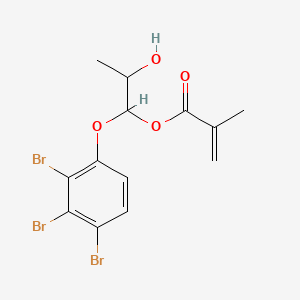
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
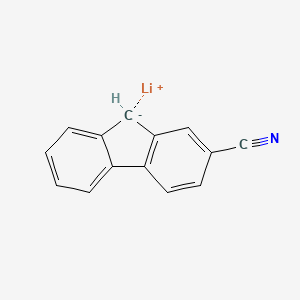
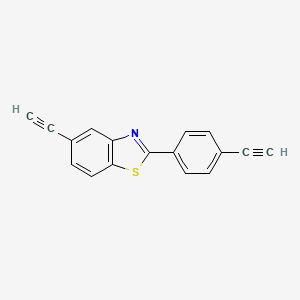
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
